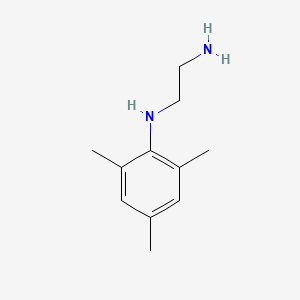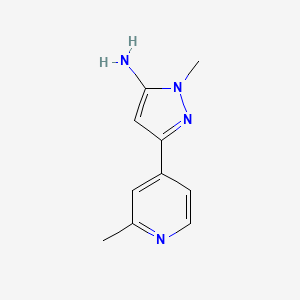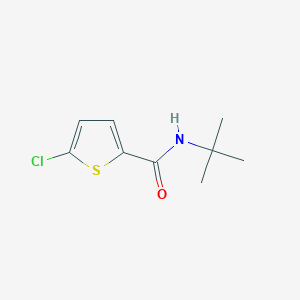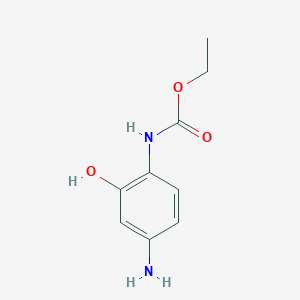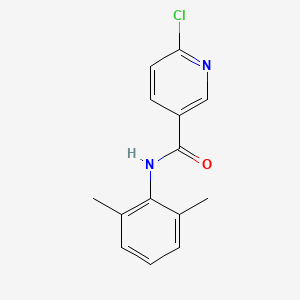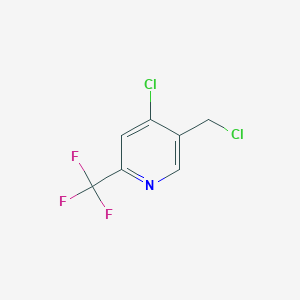
4,4'-(Cyclopenta-2,4-dien-1-ylidenemethylene)bis(methylbenzene)
概要
説明
1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) is an organic compound with the molecular formula C20H18 It is known for its unique structure, which includes a cyclopentadiene ring linked to two 4-methylbenzene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) typically involves the reaction of cyclopentadiene with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the reactants and products.
化学反応の分析
Types of Reactions
1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyclopentadiene ring or the benzene rings.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols. Substitution reactions can introduce various functional groups, such as halides or nitro groups, into the molecule.
科学的研究の応用
1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism by which 1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) exerts its effects depends on the specific reactions it undergoes. The cyclopentadiene ring and the benzene rings can participate in various chemical interactions, influencing the compound’s reactivity and stability. Molecular targets and pathways involved in its reactions include electrophilic and nucleophilic sites on the molecule, which can interact with different reagents to form new bonds and products.
類似化合物との比較
Similar Compounds
1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methoxybenzene): This compound has methoxy groups instead of methyl groups, which can influence its reactivity and applications.
1-(Cyclopenta-2,4-dien-1-yl)-4-nitrobenzene:
3-(Cyclopenta-2,4-dien-1-ylmethylene)-6-methylenecyclohexa-1,4-diene: This compound has a different substitution pattern, affecting its reactivity and applications.
Uniqueness
1,1’-(Cyclopenta-2,4-dien-1-ylidenemethanediyl)bis(4-methylbenzene) is unique due to its specific structure, which combines a cyclopentadiene ring with two 4-methylbenzene groups. This structure imparts distinct chemical properties, making it valuable for various research and industrial applications.
特性
分子式 |
C20H18 |
|---|---|
分子量 |
258.4 g/mol |
IUPAC名 |
1-[cyclopenta-2,4-dien-1-ylidene-(4-methylphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C20H18/c1-15-7-11-18(12-8-15)20(17-5-3-4-6-17)19-13-9-16(2)10-14-19/h3-14H,1-2H3 |
InChIキー |
QGNPNNCBCMUAAA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=C(C=C3)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
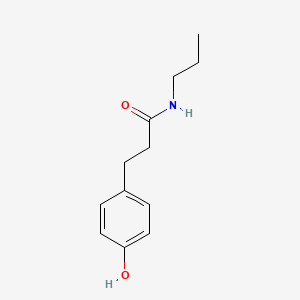
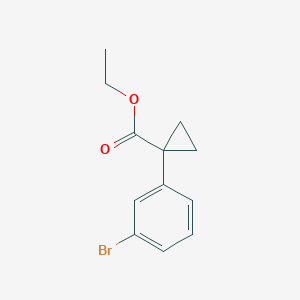
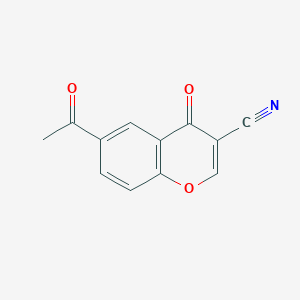
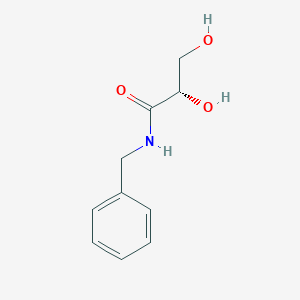
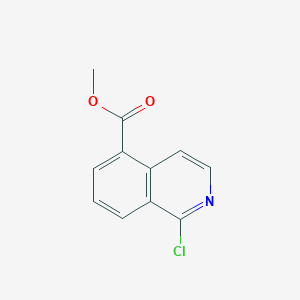


![Methyl 7-(2-ethoxyphenyl)-2-(methylsulfonyl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8752797.png)
